molecular formula C6H5ClN2O2 B146338 2-Chloro-5-nitroaniline CAS No. 6283-25-6

2-Chloro-5-nitroaniline

Cat. No. B146338
CAS RN: 6283-25-6
M. Wt: 172.57 g/mol
InChI Key: KWIXNFOTNVKIGM-UHFFFAOYSA-N
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Patent
US08101610B2

Procedure details

2-chloro-5-nitroaniline (Aldrich, 25.7 mmol) was used in general procedure 1 with 3-chlorobenzoyl chloride (26.5 mmol). The product was purified by silica gel chromatography (40% EtOAc/Hex) to give 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide as a brown solid. MS (Q1) 294.0 (M)+
Quantity
25.7 mmol
Type
reactant
Reaction Step One
Quantity
26.5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=[O:17]>>[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH:4][C:3]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:2]=1[Cl:1])=[O:17]

Inputs

Step One
Name
Quantity
25.7 mmol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
26.5 mmol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography (40% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.